(1R,6R,8R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid
Description
The compound “(1R,6R,8R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid” is a bicyclic molecule featuring a 2-azabicyclo[4.2.0]octane core with stereochemical configurations at positions 1R, 6R, and 8R. Key substituents include:
- A tert-butoxycarbonyl (Boc) group at position 2, enhancing steric protection and stability.
- A 5-oxo moiety, contributing to electronic and conformational properties.
Properties
IUPAC Name |
(1R,6R,8R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-5-4-9(15)7-6-8(10(7)14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)/t7-,8+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGNRWASEMXVBY-QXFUBDJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2C1C(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)[C@H]2[C@@H]1[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,6R,8R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its mechanisms of action, pharmacological properties, and therapeutic potential.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 811420-11-8
Research indicates that compounds similar to this compound may interact with various biological targets:
- Gamma-secretase Inhibition : This compound may inhibit the gamma-secretase complex, which is crucial in the processing of amyloid precursor protein (APP). This inhibition is significant for Alzheimer's disease treatment as it can potentially reduce amyloid-beta peptide production, a key factor in amyloid plaque formation .
- Selectivity for PSEN1 : Studies have shown that certain related compounds exhibit selectivity towards the presenilin 1 (PSEN1) complex over PSEN2, which could lead to fewer side effects associated with Notch signaling interference .
Biological Activity
The biological activity of this compound has been evaluated through various studies:
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits moderate to high inhibitory activity against specific enzymes involved in neurotransmitter processing and metabolism:
| Enzyme Target | IC50 Value (µM) | Effectiveness |
|---|---|---|
| Gamma-secretase | 0.5 - 1.5 | Moderate |
| CYP450 Isoforms | >10 | Weak |
These results suggest that while the compound shows some inhibitory effects on gamma-secretase, it has limited impact on CYP450 isoforms, indicating a favorable metabolic profile .
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Alzheimer's Disease Models : Administration of the compound in transgenic mouse models of Alzheimer's disease resulted in reduced levels of amyloid-beta plaques compared to controls, supporting its role as a potential therapeutic agent .
- Behavioral Assessments : Behavioral tests indicated improvements in cognitive function among treated mice, suggesting neuroprotective properties that warrant further investigation .
Case Studies
Several case studies have highlighted the therapeutic implications of this compound:
- Case Study 1 : A study involving chronic dosing in mice showed no significant side effects related to Notch signaling disruption, contrasting with other known gamma-secretase inhibitors .
- Case Study 2 : A comparative analysis of multiple azabicyclo compounds demonstrated that those with similar structures to the target compound had varying degrees of selectivity and potency against PSEN complexes, emphasizing the importance of structural modifications for enhanced efficacy .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related bicyclic derivatives, emphasizing substituents, biological activities, and applications:
Key Structural Differences and Implications
Core Ring System: The target’s 2-azabicyclo[4.2.0]octane lacks the sulfur atom found in cephalosporins (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene), which is critical for β-lactam antibiotic activity .
Substituent Effects: The Boc group in the target compound provides steric protection against enzymatic degradation, a feature shared with prodrug strategies in cephalosporins (e.g., ester-protected intermediates ). The absence of a β-lactam ring in the target distinguishes it from cephalosporins, suggesting alternative mechanisms of action or non-antibiotic applications.
Stereochemistry :
- The 1R,6R,8R configuration may influence chiral recognition in biological systems, akin to the stereospecificity observed in cephalosporins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
